N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide
Description
N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide is a synthetic amide derivative featuring a 3-phenylpropanamide backbone linked to a 1H-imidazole-containing ethoxyethyl side chain. The compound’s structure combines aromatic (phenyl), amide (propanamide), and heterocyclic (imidazole) moieties, which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16(7-6-15-4-2-1-3-5-15)18-9-12-21-13-11-19-10-8-17-14-19/h1-5,8,10,14H,6-7,9,11-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBCDEPCIRIZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCOCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide typically involves the formation of the imidazole ring followed by the attachment of the ethoxyethyl and phenylpropanamide groups. One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the ethoxyethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction can produce dihydroimidazole derivatives .
Scientific Research Applications
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
(S)-2-(3-((Diphenylmethylene)amino)-4-methyl-5-(m-trifluoromethyl-phenyl)-imidazolin-2-on-1-yl)-N-isopropyl-3-phenylpropanamide ()
- Structural Differences: Replaces the ethoxyethyl-imidazole side chain with a diphenylmethylene-protected imidazolinone ring. Incorporates a trifluoromethylphenyl group and an isopropyl amide.
- Synthetic Route: Palladium-catalyzed amination of iodobenzene derivatives with imidazolinone precursors .
- Key Properties: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the parent compound.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ()
- Structural Differences :
- Substitutes the imidazole-ethoxyethyl group with an indol-3-yl ethyl moiety.
- Features a fluoro-biphenyl propanamide core instead of a single phenyl group.
- Synthetic Route : Standard amide coupling (e.g., carbodiimide-mediated), given the indole and biphenyl motifs .
- Key Properties: The indole ring enables π-π stacking and interactions with serotonin receptors. Fluorine atoms improve bioavailability and membrane permeability relative to non-halogenated analogs.
(E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide ()
- Structural Differences :
- Replaces the ethoxyethyl linker with a pyridinyl group and introduces a diazenyl (N=N) moiety.
- Contains dual fluorophenyl and dimethoxyphenyl substituents.
- Synthetic Route : Palladium-catalyzed cross-coupling between bromopyridine and diazenyl-imidazole precursors .
- Key Properties :
- The diazenyl group may confer photochemical activity or metal-binding properties.
- Methoxy groups enhance solubility but may reduce blood-brain barrier penetration.
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide ()
- Structural Differences :
- Substitutes the imidazole ring with a benzimidazole core and adds a methylisoxazole group.
- Synthetic Route : Likely involves cyclization of o-phenylenediamine derivatives followed by amide coupling .
- Key Properties :
- Benzimidazole’s extended aromatic system increases planarity, favoring intercalation with DNA or kinase binding.
- Isoxazole improves metabolic stability but may introduce steric hindrance.
(S)-4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide ()
- Structural Differences :
- Uses a hexyloxy-imidazole chain instead of ethoxyethyl and incorporates a glycyl-phenylalaninamide peptide motif.
- Synthetic Route : Peptide coupling (e.g., active ester method) with imidazole-containing benzoate precursors .
- The elongated hexyl chain increases lipophilicity, which may affect tissue distribution.
Research Implications and Limitations
While structural analogs highlight the target compound’s versatility, direct pharmacological or pharmacokinetic data are absent in the provided evidence. Future studies should prioritize:
- Activity Profiling : Testing against imidazole-associated targets (e.g., histamine receptors, CYP enzymes).
- ADME Studies : Comparing solubility, plasma stability, and membrane permeability with fluorinated or peptide-containing analogs .
- Synthetic Optimization : Exploring shorter linkers (e.g., ethoxyethyl vs. hexyloxy) to balance flexibility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
